



# Application of IT-143B in Drug Resistance Studies: Information Not Available

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | IT-143B   |           |
| Cat. No.:            | B10820934 | Get Quote |

Despite a comprehensive search for the application of a compound identified as **IT-143B** in drug resistance studies, publicly available scientific literature and resources do not contain specific data or experimental protocols related to this topic. The compound, identified by CAS number 183485-34-9, is a piericidin-group antibiotic isolated from a Streptomyces species. However, its pharmacological effects, particularly in the context of drug resistance, appear to be largely unexplored in published research.

Searches for "IT-143B" were predominantly confounded by results referring to the "143B" osteosarcoma cell line, a common model in cancer research. While this cell line is used in drug resistance studies, these studies do not involve a compound named IT-143B.

Targeted searches using the CAS number confirmed the existence of **IT-143B** as a chemical entity. It is described as a rare, higher homologue of the piericidin class of antibiotics.[1] One early publication from 1996 identified IT-143-A and B as novel piericidin-group antibiotics. While this initial report noted its activity against the fungus Aspergillus fumigatus, the Gram-positive bacterium Micrococcus luteus, and KB carcinoma cells, it did not delve into mechanisms of resistance or its potential to overcome drug resistance in cancer cells.[1]

Subsequent searches for pharmacological studies, mechanisms of action related to drug resistance, or any experimental protocols involving **IT-143B** yielded no specific results. This suggests a significant gap in the available research literature concerning the application of this particular compound in the field of drug resistance. The lack of accessible data prevents the



creation of the detailed application notes, protocols, quantitative data tables, and signaling pathway diagrams requested.

For researchers interested in the broader topics of drug resistance mechanisms, several general principles and pathways are well-established. These include the overexpression of ATP-binding cassette (ABC) transporters, which act as drug efflux pumps, alterations in drug targets, activation of DNA repair pathways, and dysregulation of signaling pathways such as the PI3K/AKT/mTOR pathway.[2][3][4] Additionally, compounds derived from Streptomyces species are a rich source of bioactive molecules with diverse mechanisms of action, including antibacterial, antifungal, and anticancer properties.[5][6][7] However, without specific studies on IT-143B, any discussion of its role in these areas would be purely speculative.

In conclusion, there is no scientific literature available through the conducted searches to support the creation of detailed application notes and protocols for the use of **IT-143B** in drug resistance studies. Further primary research would be required to determine if this compound has any relevant activity or mechanism of action in this context.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Upregulation of microRNA-143 reverses drug resistance in human breast cancer cells via inhibition of cytokine-induced apoptosis inhibitor 1 PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro models to evaluate multidrug resistance in cancer cells: Biochemical and morphological techniques and pharmacological strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ClinicalTrials.gov [clinicaltrials.gov]
- 4. Single- and Multiple-Dose Pharmacokinetics and Pharmacodynamics of PN-943, a
  Gastrointestinal-Restricted Oral Peptide Antagonist of α4β7, in Healthy Volunteers PubMed
  [pubmed.ncbi.nlm.nih.gov]
- 5. Streptomyces: The biofactory of secondary metabolites PMC [pmc.ncbi.nlm.nih.gov]



- 6. Streptomyces as a promising biological control agents for plant pathogens PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Streptomyces as a promising biological control agents for plant pathogens [frontiersin.org]
- To cite this document: BenchChem. [Application of IT-143B in Drug Resistance Studies: Information Not Available]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10820934#application-of-it-143b-in-drug-resistance-studies]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com